Product packaging for HBV Seq1 aa:18-27(Cat. No.:)

HBV Seq1 aa:18-27

Cat. No.: B12401186
M. Wt: 1155.3 g/mol
InChI Key: WPDJAEURSVPNPM-HKFFZEPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Hepatitis B Virus Core Antigen (HBcAg) in HBV Immunology

The Hepatitis B virus core antigen (HBcAg) is a pivotal player in the immune response to HBV infection. nih.gov Unlike the Hepatitis B surface antigen (HBsAg), which is the basis for current vaccines, HBcAg is located within the viral capsid and is not typically found circulating freely in the blood. ontosight.ai However, it is abundantly expressed in infected liver cells (hepatocytes). nih.gov

HBcAg is a potent immunogen, capable of inducing both T-cell dependent and T-cell independent immune responses. thenativeantigencompany.compnas.org This means it can stimulate different arms of the immune system. The immune response to HBcAg is a critical determinant in the outcome of HBV infection. Patients who successfully clear the virus generally exhibit strong and broad CTL responses directed against HBcAg. nih.gov Conversely, in individuals with chronic HBV infection, these responses are often weak or undetectable. nih.gov This highlights the central role of HBcAg-specific immunity in viral clearance.

Identification and Immunodominance of the HBcAg (18-27) Peptide Epitope

The HBcAg (18-27) peptide, with the amino acid sequence FLPSDFFPSV, is recognized as an immunodominant epitope, particularly in individuals expressing the HLA-A2 molecule, a common type of human leukocyte antigen. ucytech.comwjgnet.comnih.gov Immunodominance means that the immune system preferentially recognizes and responds to this specific peptide fragment over other potential epitopes within the same antigen.

The journey to understanding viral hepatitis and its components was a long one. A significant breakthrough came in 1965 with the discovery of the "Australia antigen," later identified as HBsAg. nih.govnih.gov This discovery paved the way for the development of diagnostic tests and vaccines. Subsequent research focused on dissecting the viral components to understand the immune response. The development of techniques to clone and sequence the HBV genome in 1978 was a major leap forward, allowing scientists to identify and synthesize viral proteins and their constituent peptides. nih.gov Through meticulous studies involving synthetic peptides and T-cell assays, researchers were able to pinpoint specific regions of HBcAg that were recognized by the immune systems of HBV-infected individuals. This led to the identification of the HBcAg (18-27) epitope as a key target for CTLs. wjgnet.comnih.gov

The immunodominance of the HBcAg (18-27) epitope is attributed to several factors:

High Binding Affinity: This peptide binds with high affinity to the HLA-A2 molecule, a crucial step for its presentation to T-cells. nih.goveur.nl

Efficient Processing and Presentation: The HBcAg protein is efficiently processed by the cellular machinery within infected hepatocytes, leading to the generation and surface presentation of the 18-27 peptide.

T-Cell Receptor Recognition: The structure of the HBcAg (18-27)-HLA-A2 complex is readily recognized by the T-cell receptors (TCRs) of a significant portion of the CTL population.

Mutations within this epitope can allow the virus to escape immune surveillance, highlighting the strong selective pressure exerted by the immune system on this specific region. nih.gov

Overview of Peptide Epitopes in Viral Immunity Research

The study of peptide epitopes is a cornerstone of modern immunology and vaccinology. nih.govfrontiersin.org Epitopes are the specific parts of an antigen that are recognized by the immune system. numberanalytics.com Understanding which epitopes from a virus are immunodominant is crucial for several reasons:

Vaccine Development: Peptide-based vaccines aim to deliver these key epitopes to the immune system to elicit a targeted and protective response without exposing the individual to the whole virus. nih.govnumberanalytics.com

Immunotherapy: Synthetic peptides can be used to stimulate a patient's own T-cells to fight chronic infections or even cancer. frontiersin.org

Diagnostics: The presence of T-cells that recognize specific viral epitopes can be used as a marker of past or present infection.

Research into peptide epitopes involves identifying these sequences, understanding how they are presented by MHC molecules, and characterizing the T-cell responses they induce. nih.govnih.gov

Research Landscape and Gaps Pertaining to HBcAg (18-27)

The HBcAg (18-27) epitope has been the subject of extensive research, leading to a deeper understanding of HBV immunity and forming the basis for novel therapeutic strategies. Studies have demonstrated that stimulating CTLs specific for this epitope can lead to the suppression of HBV replication in preclinical models. nih.govnih.govspandidos-publications.com Fusion proteins incorporating the HBcAg (18-27) epitope have been shown to enhance immune responses. nih.govspandidos-publications.com

Despite significant progress, several research gaps remain:

Viral Escape: A high prevalence of mutations in the HBcAg (18-27) epitope has been observed, particularly a valine to isoleucine substitution at position 27 (V27I). nih.gov Understanding the functional consequences of these mutations and how to design therapies that can overcome them is a critical area of investigation.

Broadening the Response: While HBcAg (18-27) is immunodominant in HLA-A2 positive individuals, developing therapeutic strategies that can induce broad and effective responses in individuals with different HLA types is essential for a universally applicable treatment.

Optimizing Delivery and Adjuvants: Research is ongoing to find the most effective ways to deliver peptide-based vaccines and to identify adjuvants that can further enhance the immune response to epitopes like HBcAg (18-27). researchgate.net

Clinical Translation: While preclinical studies are promising, more clinical trials are needed to evaluate the safety and efficacy of HBcAg (18-27)-based therapies in patients with chronic hepatitis B. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H78N10O15 B12401186 HBV Seq1 aa:18-27

Properties

Molecular Formula

C58H78N10O15

Molecular Weight

1155.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C58H78N10O15/c1-33(2)26-41(62-49(73)38(59)27-35-16-8-5-9-17-35)56(80)67-24-14-22-45(67)54(78)64-43(31-69)52(76)61-40(30-47(71)72)51(75)60-39(28-36-18-10-6-11-19-36)50(74)63-42(29-37-20-12-7-13-21-37)57(81)68-25-15-23-46(68)55(79)65-44(32-70)53(77)66-48(34(3)4)58(82)83/h5-13,16-21,33-34,38-46,48,69-70H,14-15,22-32,59H2,1-4H3,(H,60,75)(H,61,76)(H,62,73)(H,63,74)(H,64,78)(H,65,79)(H,66,77)(H,71,72)(H,82,83)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1

InChI Key

WPDJAEURSVPNPM-HKFFZEPVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

Molecular and Structural Basis of Hbcag 18 27 Epitope Functionality

Primary and Secondary Structure of the HBcAg (18-27) Peptide

The primary structure of the HBcAg (18-27) epitope is represented by the amino acid sequence FLPSDFFPSV. semanticscholar.orgsemanticscholar.org This specific sequence contains the necessary motifs for binding to certain HLA class I molecules, initiating the cascade of events leading to an immune response. While detailed information on its secondary structure in solution is limited, its conformation is largely determined upon binding to the peptide-binding groove of the MHC class I molecule.

Interaction with Major Histocompatibility Complex (MHC) Class I Molecules

The presentation of the HBcAg (18-27) peptide to T cells is contingent on its binding to MHC class I molecules on the surface of infected cells. This interaction is a prerequisite for T-cell activation and the subsequent elimination of virus-infected cells. a-star.edu.sgcore.ac.uk

HLA-A2 Restriction and Allelic Promiscuity of HBcAg (18-27)

The HBcAg (18-27) epitope is well-known for its restriction by the HLA-A2 allele, one of the most prevalent HLA alleles globally. semanticscholar.orga-star.edu.sgspandidos-publications.com This means that the peptide is effectively presented by cells expressing the HLA-A2 molecule, leading to a robust CTL response in HLA-A2 positive individuals. semanticscholar.orgbrieflands.com The region is considered an immunodominant HLA-A*02-restricted epitope. frontiersin.orgnih.gov

Interestingly, the interaction of HBcAg (18-27) is not limited to a single HLA allele. It exhibits allelic promiscuity, meaning it can bind to several different HLA class I molecules. frontiersin.org Binding has been described for a variety of HLA-class I-molecules including HLA-A02, B07, B35, B44, and B51. frontiersin.org CD8+ T-cell responses against this epitope have been observed in the context of HLA-A02, HLA-B35, and HLA-B51. frontiersin.org This promiscuous binding broadens the population that can mount an immune response to this particular epitope. asm.org For instance, the nested epitope HBc19-27 (LPSDFFPSV) binds to multiple HLA-B7 supertype alleles, particularly HLA-B51. asm.orgasm.org

However, the binding is not uniform across all subtypes. For example, the HBcAg 18-27 epitope binds effectively to HLA-A0201 but poorly to HLA-A0203. researchgate.net

Binding Affinity and Stability of Peptide-MHC Class I Complexes

The strength and duration of the peptide-MHC complex on the cell surface are critical for T-cell activation. The binding affinity of HBcAg (18-27) to HLA-A2 is high, with a reported IC50 of 2.5 nM. asm.org However, this affinity and the stability of the resulting complex can vary depending on the specific HLA-A2 allele.

A study comparing different HLA-A2 alleles revealed a hierarchy of thermostability and binding affinity for the HBcAg (18-27) peptide in the following order: A02:06 > A02:07 > A02:01 > A02:03. a-star.edu.sg This indicates that the A02:06 allele forms the most stable complex with the peptide, while the A02:03 complex is the least stable. a-star.edu.sg

HLA-A2 AlleleThermal Stability (Td Value)
A02:0668°C
A02:0762°C
A02:0161°C
A02:0352°C

This table is based on data from a comparative analysis of HLA-A2-peptide complexes, demonstrating the differential thermal stabilities which reflect binding affinities. a-star.edu.sg

Structural Determinants of MHC Class I Binding

The binding of the HBcAg (18-27) peptide into the groove of the MHC class I molecule is determined by specific anchor residues. For HLA-A2, key anchor residues are typically at position 2 (P2) and the C-terminus (P9 or P10). In the FLPSDFFPSV sequence, Leucine (L) at P2 and Valine (V) at P10 are thought to act as anchor residues, fitting into corresponding pockets within the HLA-A2 binding groove. asm.org

T-Cell Receptor (TCR) Recognition of HBcAg (18-27)-MHC Complexes

Once the HBcAg (18-27) peptide is presented by an MHC class I molecule, it can be recognized by a specific T-cell receptor on the surface of a CD8+ T cell. core.ac.uk This recognition is the central event that triggers the T-cell's effector functions, such as killing the infected cell.

Key TCR Contact Residues on the Peptide

While anchor residues are crucial for MHC binding, other residues within the peptide are exposed and available for contact with the TCR. These TCR contact residues are critical for the specificity of the immune response. Studies have shown that a clear hierarchy exists in the ability of individual residues within the HBcAg (18-27) epitope to act as TCR or HLA binding sites. nih.gov

Research has identified that residue 21 (Serine) is a critical TCR contact site for a significant portion of CTLs that recognize the prototype HBc 18-27 sequence. semanticscholar.org Substitutions at this position can dramatically affect CTL recognition without altering the peptide's binding affinity to the HLA-A2.1 molecule. semanticscholar.org This highlights the importance of specific amino acids in mediating the interaction with the TCR, which can be a mechanism for viral immune escape. frontiersin.org

Molecular Dynamics of TCR-pMHC Interactions

The interaction between a T-cell receptor and a peptide-MHC (pMHC) complex is a highly dynamic process that cannot be fully captured by static structural methods like X-ray crystallography. biorxiv.org Molecular dynamics simulations provide essential insights into the conformational flexibility and energetic landscape that govern this crucial recognition event. nih.gov These simulations model the movement of every atom in the complex over time, revealing the subtle conformational changes that occur upon binding and lead to T-cell activation. biorxiv.orgnih.gov

The binding of a TCR to the HBcAg(18-27)-HLA-A2 complex is not a simple lock-and-key mechanism. Instead, it involves a process of "induced fit" or "conformational selection," where both the TCR and the pMHC undergo structural rearrangements to achieve optimal binding. frontiersin.org MD simulations can elucidate these changes, showing how the Complementarity Determining Regions (CDR) of the TCR, particularly the hypervariable CDR3 loop, adapt their conformation to engage with the peptide and the MHC helices. researchgate.net

Key research findings from molecular dynamics studies on TCR-pMHC systems highlight several critical aspects:

Conformational Plasticity: Both the TCR and the pMHC are flexible entities. MD simulations show that the peptide within the MHC groove can exhibit significant motion, and this flexibility can be crucial for TCR recognition. Similarly, the CDR loops of the TCR are highly dynamic, allowing them to scan the pMHC surface. frontiersin.org

Energetic Contributions: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate the binding free energy of the interaction. nih.govnih.gov This allows for a quantitative assessment of the binding affinity and can be used to dissect the energetic contributions of individual residues, identifying "hotspots" that are critical for the interaction. researchgate.netnih.gov The interaction energy is a composite of van der Waals forces, electrostatic interactions, and solvation energies. nih.govlu.se

Interfacial Dynamics: The stability of the TCR-pMHC complex is determined by a network of non-covalent interactions, including hydrogen bonds and salt bridges. MD simulations allow for the tracking of these interactions over time, revealing their occupancy and importance for maintaining the bound state. For the HBcAg (18-27) epitope, specific amino acid residues are known to be critical for either anchoring to the HLA molecule or for direct contact with the TCR. nih.gov

While specific, detailed molecular dynamics simulations for a TCR recognizing the HBcAg (18-27) peptide presented by HLA-A2 are not extensively detailed in publicly available literature, the principles derived from other systems are directly applicable. Studies on various HLA-A2-restricted epitopes demonstrate that the central residues of the peptide are often key contact points for the TCR. nih.gov

Table 1: Representative Data from Molecular Dynamics Analysis of TCR-pMHC Interactions

This interactive table illustrates the types of detailed findings that molecular dynamics simulations can provide for a system like the TCR/HBcAg(18-27)/HLA-A2 complex. The specific residues and values are hypothetical, based on general principles of TCR-pMHC interactions and known features of the HBcAg epitope, to demonstrate the output of such a computational study.

Interacting ComponentKey Residues InvolvedType of InteractionPredicted Contribution to Binding
TCR CDR1α Interacts with HLA-A2 α1-helixHydrogen Bonds, van der WaalsMHC Restriction & Docking
TCR CDR3α Interacts with Peptide (p4-p6: S-D-F)Hydrogen Bonds, HydrophobicPeptide Specificity
TCR CDR3β Interacts with Peptide (p5-p8: D-F-F-P)Hydrogen Bonds, van der WaalsPeptide Specificity & Stability
HBcAg (18-27) Peptide p2-Leu, p10-ValAnchor ResiduesAnchoring to HLA-A2 Pockets
HBcAg (18-27) Peptide p4-Ser, p5-Asp, p6-Phe, p7-PheTCR Contact ResiduesDirect binding to TCR CDR loops
HLA-A2 Molecule α1 and α2 helicesElectrostatic, van der WaalsPresentation Platform & TCR Contact

These dynamic insights are critical for understanding how variations in the HBcAg (18-27) sequence, which can arise during chronic infection, might lead to immune escape by altering the binding dynamics with the TCR. core.ac.uk Ultimately, the application of molecular dynamics simulations provides a four-dimensional view of the molecular recognition process, adding the crucial element of time to the three-dimensional structural data and paving the way for the rational design of more effective immunotherapies. nih.gov

Antigen Processing and Presentation Pathways of Hbcag 18 27

Canonical MHC Class I Processing via Proteasomal Degradation

The conventional pathway for presenting endogenous antigens, such as viral proteins synthesized within an infected cell, involves their degradation by the proteasome and subsequent loading onto MHC class I molecules.

Role of the Ubiquitin-Proteasome System in HBcAg Processing

The Ubiquitin-Proteasome System (UPS) is a key cellular machinery for protein degradation and plays a vital role in generating antigenic peptides for MHC class I presentation. spandidos-publications.comnih.govnih.gov Ubiquitin, a small regulatory protein, marks proteins for degradation by the proteasome. spandidos-publications.com This process is not merely for protein disposal but is intricately linked to the adaptive immune response by producing peptides suitable for MHC class I binding. spandidos-publications.com

Studies have shown that modifying HBcAg with ubiquitin can enhance its degradation and subsequent presentation. For instance, a ubiquitin-tagged HBcAg protein was observed at lower levels in the absence of a proteasome inhibitor (MG-132), indicating rapid recognition and degradation by the UPS. spandidos-publications.com This ubiquitin-mediated processing is a strategy that has been explored to boost immune responses against various pathogens and in cancer immunotherapy, as it can facilitate the entry of the protein into the MHC class I pathway. spandidos-publications.com The efficiency of this process can be influenced by factors such as the rate of protein ubiquitination and proteasomal activity. nih.govoup.com Chronic exposure to substances like acetaldehyde (B116499) has been shown to suppress proteasome activities, which in turn reduces the display of HBV peptide-MHC class I complexes on the surface of liver cells. nih.gov

Generation of HBcAg (18-27) Peptide Fragments

Following ubiquitination, the HBcAg protein is targeted to the proteasome, a large multi-catalytic protease complex. The proteasome cleaves the protein into smaller peptide fragments. nih.govyoutube.com The generation of the precise HBcAg (18-27) epitope, with the amino acid sequence FLPSDFFPSV, is a result of this proteolytic activity. nih.gov The proteasome's chymotrypsin-like and trypsin-like activities are crucial for processing peptides for MHC class I loading. nih.gov

The resulting peptides, including HBcAg (18-27), are then transported from the cytoplasm into the endoplasmic reticulum (ER).

Transporter Associated with Antigen Processing (TAP)-Dependent and Independent Pathways

The transport of peptides from the cytosol into the endoplasmic reticulum (ER) is a critical step for their loading onto MHC class I molecules. This process can occur through both TAP-dependent and TAP-independent pathways. niscpr.res.in

The conventional pathway is TAP-dependent, where the Transporter associated with Antigen Processing (TAP), a heterodimeric protein complex, actively transports peptides across the ER membrane. niscpr.res.inplos.org Once in the ER, these peptides can bind to newly synthesized MHC class I molecules, a process often facilitated by chaperone proteins like tapasin. nih.govresearchgate.net Tapasin stabilizes the peptide-receptive state of the MHC class I molecule, allowing for the exchange and loading of high-affinity peptides. nih.govresearchgate.net

However, evidence suggests that the presentation of HBcAg can also occur through a TAP-independent pathway. niscpr.res.in This alternative route involves the processing of exogenous antigens in endolysosomal compartments, where they can bind to recycling MHC class I molecules. niscpr.res.inniscpr.res.in Studies have shown that the presentation of HBcAg can be independent of the conventional MHC class I TAP-dependent pathway. niscpr.res.in Furthermore, the nuclear export of HBcAg may involve the cellular factor TAP/NXF1, suggesting a novel TAP-dependent nuclear export signal for the core protein. plos.org

Cross-Presentation of Exogenous HBcAg (18-27) by Antigen-Presenting Cells (APCs)

Cross-presentation is a specialized process where professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), capture, process, and present exogenous antigens on their MHC class I molecules to activate naive CD8+ T cells. nih.govfrontiersin.orgyoutube.com This is crucial for initiating an immune response against viruses that may not directly infect APCs.

Role of Dendritic Cells (DCs) in Cross-Presentation

Dendritic cells are the most potent APCs, uniquely equipped for cross-presentation. nih.govfrontiersin.orgyoutube.com They can internalize exogenous antigens, such as HBV particles or proteins, and shuttle them into a pathway that leads to MHC class I loading. youtube.complos.org Studies have demonstrated that monocyte-derived dendritic cells (moDCs) and BDCA1+ myeloid DCs can efficiently cross-present the HBcAg (18-27) epitope from a synthetic long peptide (SLP). nih.gov This process is dependent on proteasome activity and intracellular transport, as shown by its inhibition with epoxomicin (B1671546) and brefeldin A. nih.govresearchgate.net

The ability of DCs to cross-present is vital for priming CD8+ T cell responses against HBV. nih.govnih.gov The activation of these T cells is a key factor in clearing the virus. brieflands.com Different DC subsets may have varying capacities for cross-presentation, with some studies suggesting that conventional DC1s (cDC1s) are particularly efficient at this process. frontiersin.org

DC SubsetRole in HBcAg (18-27) Cross-PresentationKey FindingsReferences
Monocyte-derived Dendritic Cells (moDCs)Efficiently cross-present the HBcAg (18-27) epitope from synthetic long peptides.Cross-presentation is proteasome-dependent and can be enhanced by adjuvants. nih.govresearchgate.net
BDCA1+ Myeloid DCsCapable of cross-presenting HBcAg and activating autologous T-cell responses.Play a role in initiating HBV-specific immunity. nih.govnih.gov
Conventional DC1s (cDC1s)Considered to be highly efficient at cross-presenting exogenous antigens.Skin CD141+ cDC1 subset can cross-present hepatitis B surface antigen. frontiersin.org

Influence of Adjuvants and Toll-Like Receptor (TLR) Stimulation on Cross-Presentation

Adjuvants are substances that can enhance the immune response to an antigen. Toll-like receptors (TLRs) are a class of pattern recognition receptors that recognize pathogen-associated molecular patterns and play a crucial role in activating innate immunity and shaping the subsequent adaptive immune response. frontiersin.orgmdpi.comfrontiersin.org

The stimulation of TLRs on DCs can significantly enhance the cross-presentation of antigens. nih.govyoutube.com For example, the TLR2 ligand Amplivant and the TLR3 ligand PolyI:C have been shown to enhance the cross-presentation of the HBcAg (18-27) epitope contained within an SLP by moDCs. nih.gov This enhancement is associated with the upregulation of costimulatory molecules like CD83 and CD86 and increased cytokine production by the DCs. nih.gov

TLR agonists are being actively investigated as adjuvants for therapeutic vaccines against chronic HBV infection. nih.govnih.gov By promoting DC maturation and antigen presentation, TLR agonists can help to overcome the state of immune tolerance often observed in chronic HBV patients and induce robust T cell responses. frontiersin.orgnih.gov Different TLR agonists can have distinct effects, with some, like TLR7/8 and TLR9 ligands, showing promise in activating specific DC subsets and inducing particular cytokine profiles. mdpi.com

Adjuvant/TLR LigandEffect on HBcAg (18-27) Cross-PresentationMechanism of ActionReferences
Amplivant (TLR2 ligand)Enhances cross-presentation by moDCs.Upregulates costimulatory molecules (CD83, CD86) and cytokine production. nih.gov
PolyI:C (TLR3 ligand)Enhances cross-presentation by moDCs.Upregulates costimulatory molecules and cytokine production. frontiersin.orgnih.gov
TLR7/8 agonistsPotent inducers of Th1 responses.Can reverse immune tolerance in HBV-transgenic mice. nih.gov
TLR9 agonists (e.g., CpG)Can suppress HBV replication and enhance T cell responses.Promotes IFN-γ production. nih.gov

Impact of Chaperone Proteins (e.g., Tapasin) on MHC Loading and Presentation

The loading of peptides onto MHC class I molecules is a highly regulated process within the endoplasmic reticulum (ER), facilitated by the peptide-loading complex (PLC). A key component of this complex is the molecular chaperone Tapasin, a transmembrane protein that plays a crucial role in the presentation of the HBcAg (18-27) epitope. nih.govnih.gov

Tapasin physically links MHC class I molecules to the Transporter associated with Antigen Processing (TAP), which transports peptides from the cytoplasm into the ER. researchgate.net This association stabilizes the peptide-receptive conformation of the MHC class I molecule and increases the effective local concentration of peptides available for binding. researchgate.netnih.gov Studies have shown that Tapasin's function is vital for the efficient presentation of peptides to CTLs. nih.govnih.gov

Research has demonstrated that chronic HBV infection is often associated with reduced expression of Tapasin, leading to impaired antigen-presenting capacity and insufficient CTL production. spandidos-publications.comresearchgate.net To overcome this, a novel fusion protein, CTP-HBcAg(18-27)-Tapasin, was engineered. This construct combines the HBcAg(18-27) epitope with Tapasin and a cytoplasmic transduction peptide (CTP) to facilitate its delivery into the cytoplasm of antigen-presenting cells (APCs) like dendritic cells (DCs). nih.govoup.com

Table 1: Impact of CTP-HBcAg(18-27)-Tapasin Fusion Protein on Immune Response
ParameterObservationReferences
CTL ResponseSignificantly enhanced generation of specific CTLs. nih.govoup.com
Cytokine Production (T cells)Increased production of IFN-γ and IL-2. nih.govnih.gov
Cytokine Production (Dendritic Cells)Increased secretion of IL-12p70. nih.govoup.com
DC Surface MoleculesUpregulation of CD80, CD83, CD86, and MHC-I. nih.govoup.com
IFN-γ+CD8+ T cellsHigher percentages observed in HLA-A2 transgenic mice. nih.govnih.gov
HBV ReplicationInhibited in HBV transgenic mice. nih.govspandidos-publications.com
CD8+ T Cell ApoptosisReduced apoptosis of CD8+ T cells. nih.govresearchgate.net

Regulation of HBcAg (18-27) Epitope Presentation by Host Factors

The presentation of the HBcAg (18-27) epitope is not uniform and is subject to regulation by a variety of host factors, from the specific HLA alleles of the individual to the broader inflammatory environment.

HLA Class I Polymorphism: The genetic makeup of an individual's HLA system is a primary determinant of the immune response to HBcAg (18-27). This epitope is known to be promiscuous, capable of being presented by several different HLA class I molecules, including HLA-A02, HLA-B35, and HLA-B*51. nih.govnih.gov The specific HLA molecule presenting the peptide influences the selection pressure on the virus, driving the emergence of viral escape variants. nih.govnih.gov These variants may have altered amino acids that impair binding to the HLA molecule or interfere with T-cell receptor (TCR) recognition, allowing the virus to evade the CTL response. nih.govfrontiersin.org

Antigen Presenting Cells (APCs): While dendritic cells are considered professional APCs, other cells can also present the HBcAg epitope. Notably, B cells have been shown to be exceptionally efficient at presenting HBcAg. pnas.org They can take up, process, and present the antigen via their specific B cell receptors approximately 100,000 times more efficiently than macrophages or dendritic cells. pnas.org However, this presentation by B cells can be significantly inhibited by HBcAg-specific antibodies. pnas.org

Intracellular Processing and Transport: The journey of the epitope to the cell surface is complex. While the conventional pathway involves proteasomal degradation and transport via TAP, studies suggest that the presentation of HBcAg (18-27) can also occur through an alternative, TAP-independent pathway. niscpr.res.in The efficiency of cross-presentation by dendritic cells, where exogenous antigen is presented on MHC class I, is dependent on intracellular processing and can be blocked by inhibitors of the proteasome (epoxomicin) and ER-to-cell surface transport (Brefeldin A). researchgate.netnih.gov

Cytokine Environment: The local inflammatory milieu significantly modulates antigen presentation. Toll-like receptor (TLR) ligands, acting as adjuvants, can enhance the cross-presentation of the HBcAg (18-27) epitope. nih.gov Specifically, TLR2 and TLR3 ligands have been shown to upregulate costimulatory markers on dendritic cells and boost the activation of HBcAg (18-27)-specific CD8+ T cells. nih.gov Conversely, while the inflammatory cytokine IFN-γ is known to generally enhance antigen presentation, its effect can be epitope-specific. In one study, IFN-γ treatment of HBV-infected cells did not alter the presentation of the HBc18-27 epitope, while it significantly increased the presentation of an HBsAg-derived epitope. asm.org

Level of Viral Antigen: The amount of intracellular HBcAg can influence the quality of the resulting T-cell response. asm.org Studies using hepatocyte cell lines with adjustable levels of HBV replication have shown that low levels of intracellular HBcAg stimulate a specific CD8+ T-cell response that is purely cytotoxic (indicated by CD107a expression) without accompanying IFN-γ synthesis. asm.org This suggests that the quantity of antigen presented can dictate the functional outcome of the T-cell encounter.

Table 2: Regulation of HBcAg (18-27) Presentation by Host Factors
Host FactorImpact on Presentation/ResponseReferences
HLA Class I Alleles (e.g., HLA-A02, B35, B*51)Presents the epitope; drives selection of escape variants. nih.govnih.gov
B Cells as APCsHighly efficient presentation, ~105 times more than macrophages/DCs. Inhibited by anti-HBc antibodies. pnas.org
Antigen Processing PathwayCan be presented via a TAP-independent pathway. Cross-presentation is dependent on proteasomal processing. niscpr.res.innih.gov
TLR Ligands (TLR2, TLR3)Enhance cross-presentation by dendritic cells and subsequent CD8+ T cell activation. nih.gov
IFN-γMay not alter HBcAg (18-27) presentation, demonstrating epitope-specific regulation. asm.org
Intracellular Antigen LevelLow levels can stimulate a purely cytotoxic T-cell response without IFN-γ production. asm.org

T Cell Responses Elicited by Hbcag 18 27

CD8+ Cytotoxic T Lymphocyte (CTL) Responses

The CD8+ T-cell response to the HBcAg (18-27) epitope is a key factor in the control and clearance of HBV. nih.govkarger.com These cells are responsible for recognizing and eliminating infected hepatocytes, thereby reducing the viral load.

Induction and Expansion of HBcAg (18-27)-Specific CD8+ T Cells

The induction and subsequent expansion of CD8+ T cells specific for the HBcAg (18-27) epitope are crucial for an effective antiviral response. nih.govnih.govwjgnet.comresearchgate.net Studies have shown that therapeutic polypeptides incorporating this epitope can stimulate the activation and proliferation of lymphocytes, leading to a significant expansion of HBcAg (18-27)-specific CD8+ T cells. nih.govwjgnet.com For instance, in vitro stimulation of peripheral blood mononuclear cells (PBMCs) from both healthy donors and chronic hepatitis B patients with mimetic peptides based on HBcAg (18-27) resulted in a notable increase in the frequency of these specific T cells. nih.govwjgnet.com

Research using synthetic long peptides (SLPs) containing the HBcAg (18-27) sequence has demonstrated their ability to be cross-presented by dendritic cells (DCs), leading to the activation and expansion of autologous HBcAg (18-27)-specific CD8+ T cells from chronic HBV patients ex vivo. nih.goveur.nlresearchgate.net The use of adjuvants, such as TLR2 and TLR3 ligands, can further enhance this cross-presentation and subsequent T-cell activation. nih.goveur.nl In some cases, the blockade of the PD-L1 pathway has been shown to further boost the expansion of these SLP-induced HBV-specific T cells. nih.goveur.nl

The kinetics and magnitude of this response can vary. In patients who resolve an acute HBV infection, a strong and multi-specific CD8+ T-cell response, including against HBcAg (18-27), is typically observed and can persist for decades after recovery. karger.com However, in chronically infected individuals, the response to HBcAg (18-27) can become undetectable, particularly in those with very high viral loads. karger.com

Effector Functions: Cytotoxicity and Cytokine Production (IFN-γ, TNF-α)

Once activated and expanded, HBcAg (18-27)-specific CD8+ T cells exhibit potent effector functions, primarily through direct cytotoxicity against infected cells and the production of antiviral cytokines. researchgate.neteur.nl These cytotoxic T lymphocytes (CTLs) can lyse target cells presenting the HBcAg (18-27) epitope. nih.gov In vitro studies have demonstrated that mimetic peptides can induce a vigorous CTL-mediated cytotoxicity, with high levels of target cell lysis observed. nih.gov

In addition to their cytotoxic capabilities, these CD8+ T cells are significant producers of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.goveur.nlrupress.org The secretion of these cytokines plays a crucial non-cytolytic role in controlling the virus by suppressing HBV gene expression and replication within hepatocytes. karger.comresearchgate.net Studies have shown that HBcAg (18-27)-specific CD8+ T cells expanded ex vivo from chronic HBV patients are functional and can produce both IFN-γ and TNF-α upon restimulation. nih.goveur.nl This cytokine production is a hallmark of a functional antiviral T-cell response. mdpi.comspandidos-publications.com

Kinetics of CD8+ T-cell Response to HBcAg (18-27) in HBV Infection

The kinetics of the CD8+ T-cell response to HBcAg (18-27) differ significantly between acute and chronic HBV infection. During an acute, self-resolving infection, a robust and multispecific CD8+ T-cell response emerges, which is associated with viral clearance. karger.com This response, including the component targeting HBcAg (18-27), is sustained long-term after the infection is resolved. karger.com

In contrast, chronic HBV infection is often characterized by a weak or undetectable T-cell response, a state that contributes to viral persistence. karger.com Specifically, the HBcAg (18-27)-specific CD8+ T-cell response can become exhausted and functionally impaired in chronically infected patients. karger.com This exhaustion is marked by reduced proliferative capacity and diminished cytokine production. mdpi.com However, studies have shown that it is possible to reactive and expand these cells ex vivo, suggesting that they are not terminally exhausted. nih.goveur.nl

CD4+ T Helper (Th) Cell Responses

Phenotypes and Subsets of HBcAg (18-27)-Specific CD4+ T Cells (e.g., Th1, Th17)

A vigorous and multispecific CD4+ T helper cell response against HBcAg is a characteristic feature of self-resolving acute hepatitis B infection. karger.com The cytokine profile of these HBcAg-specific CD4+ T cells is predominantly of the Th1 type, characterized by the production of IFN-γ and TNF-α. karger.commdpi.com This Th1 polarization is crucial for promoting cell-mediated immunity. mdpi.comd-nb.info

In chronic HBV infection, the balance of T helper cell subsets can shift. There is evidence of a shift from a Th1 dominant to a Th17 dominant response. mdpi.com Th17 cells, which produce IL-17, are associated with inflammation and have been linked to higher viral loads and more significant liver injury in chronic HBV. mdpi.comnih.gov

Role of CD4+ T Cells in Supporting CD8+ T-Cell Priming and Longevity

CD4+ T cells are essential for the priming and long-term maintenance of a robust CD8+ T-cell response. karger.comeur.nlnih.gov They provide "help" to CD8+ T cells through several mechanisms, including the licensing of antigen-presenting cells (APCs) via CD40-CD40L interactions and the secretion of cytokines like IL-2 and IL-21. nih.govnih.gov This help is critical for the development of functional effector and memory CD8+ T cells. plos.org

In the context of HBV infection, a strong HBcAg-specific CD4+ T-cell response is required to promote an efficient cytotoxic CD8+ T-cell response. karger.com The absence or weakness of this CD4+ T-cell help in chronic HBV infection is a major factor contributing to the exhaustion and dysfunction of HBV-specific CD8+ T cells. d-nb.infonih.gov Studies have shown that therapeutic strategies that can boost both CD4+ and CD8+ T-cell responses are more likely to be effective in treating chronic HBV. eur.nlaai.org

Data Tables

Table 1: Induction and Expansion of HBcAg (18-27)-Specific CD8+ T Cells

Study FocusKey FindingsReferences
Therapeutic PolypeptidesMimetic peptides based on HBcAg (18-27) stimulate activation, proliferation, and expansion of specific CD8+ T cells in PBMCs from healthy donors and chronic HBV patients. nih.gov, wjgnet.com
Synthetic Long Peptides (SLPs)SLPs containing the HBcAg (18-27) epitope are cross-presented by dendritic cells, leading to the expansion of autologous CD8+ T cells from chronic HBV patients ex vivo. eur.nl, nih.gov, researchgate.net
Adjuvants and Co-stimulationTLR ligands and PD-L1 blockade can enhance the expansion of HBcAg (18-27)-specific CD8+ T cells. eur.nl, nih.gov
Acute vs. Chronic InfectionA strong and persistent CD8+ T-cell response to HBcAg (18-27) is seen in resolved acute infection, while it is often weak or undetectable in chronic infection. karger.com

Table 2: Effector Functions of HBcAg (18-27)-Specific CD8+ T Cells

Effector FunctionDescriptionReferences
CytotoxicityHBcAg (18-27)-specific CTLs can directly lyse target cells presenting the epitope. nih.gov
IFN-γ ProductionA key antiviral cytokine produced by HBcAg (18-27)-specific CD8+ T cells that contributes to non-cytolytic viral control. eur.nl, nih.gov, rupress.org
TNF-α ProductionAnother important cytokine secreted by these CD8+ T cells, which also plays a role in non-cytolytic suppression of HBV. eur.nl, nih.gov, researchgate.net
Functional RestorationEx vivo expanded HBcAg (18-27)-specific CD8+ T cells from chronic HBV patients are functional and produce both IFN-γ and TNF-α. eur.nl, nih.gov

Table 3: Role of CD4+ T Cells in the Response to HBcAg (18-27)

Role of CD4+ T CellsDescriptionReferences
Th1 PolarizationIn acute resolving HBV, the CD4+ T-cell response to HBcAg is dominated by Th1 cells producing IFN-γ and TNF-α. karger.com, mdpi.com
Th1/Th17 Shift in Chronic HBVChronic infection can lead to a shift towards a Th17-dominant response, which is associated with liver inflammation. mdpi.com, nih.gov
Support for CD8+ T-Cell PrimingCD4+ T-cell help is crucial for the initial activation and priming of HBcAg (18-27)-specific CD8+ T cells. karger.com, plos.org
Maintenance of CD8+ T-Cell LongevitySustained CD4+ T-cell help is necessary to prevent the exhaustion and maintain the long-term functionality of CD8+ T cells. nih.gov, d-nb.info

Cytokine Profiles of HBcAg (18-27)-Specific CD4+ T Cells (e.g., IFN-γ, IL-2)

CD4+ T helper (Th) cells play a pivotal role in orchestrating the adaptive immune response against HBV. Upon encountering the HBcAg (18-27) epitope, these cells are activated and differentiate into distinct subsets characterized by their cytokine secretion profiles.

Studies have shown that a Th1-dominant cytokine profile is associated with the resolution of acute HBV infection. nih.gov HBcAg-specific CD4+ T cells predominantly secrete interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), with little to no production of Th2 cytokines like IL-4 and IL-5. nih.govtext2fa.ir IFN-γ has direct antiviral effects and enhances the cytotoxic activity of other immune cells, while IL-2 promotes the proliferation and survival of T cells. nih.gov In some cases, tumor necrosis factor-alpha (TNF-α) is also produced by these cells, further contributing to the antiviral response. nih.gov

In contrast, during chronic HBV infection, the function of these Th1 cells is often impaired, with decreased secretion of IFN-γ, IL-2, and TNF-α. wjgnet.comnih.gov This functional impairment, or "exhaustion," contributes to the inability of the immune system to clear the virus. Some studies have also noted the presence of Th0 cells in the livers of patients with chronic hepatitis B, which can produce a mix of both Th1 (IFN-γ) and Th2 (IL-4, IL-5) cytokines. wjgnet.com

CytokineFunction in HBV InfectionAssociation with HBcAg (18-27) Response
IFN-γ Possesses antiviral properties and enhances the function of cytotoxic immune cells. nih.govPredominantly produced by HBcAg-specific CD4+ Th1 cells, crucial for viral clearance. nih.govtext2fa.ir
IL-2 Promotes the growth, proliferation, and differentiation of T cells. nih.govSecreted by HBcAg-specific CD4+ T cells, supporting the expansion of the antiviral T-cell population. nih.gov
TNF-α Contributes to inflammation and has direct antiviral effects. nih.govProduced by some HBcAg-specific CD4+ T cells, aiding in the control of HBV. nih.gov
IL-4 & IL-5 Promote Th2 responses, which are generally less effective against intracellular pathogens like HBV. wjgnet.comnih.govProduction by HBcAg-specific CD4+ T cells is low in acute, self-resolving infections. nih.gov
IL-10 An immunosuppressive cytokine that can dampen T-cell responses. wjgnet.comIncreased levels can contribute to the suppression of HBcAg-specific Th1 responses in chronic infection. wjgnet.com

B-Cell Responses and Antibody Production (excluding specific dosages)

The hepatitis B core antigen (HBcAg) is a potent immunogen that can elicit strong B-cell responses, leading to the production of antibodies against the core protein (anti-HBc). pnas.org These B-cell responses can be both T-cell dependent and T-cell independent. nih.gov HBcAg-specific B cells are found at a higher frequency than those specific for the hepatitis B surface antigen (HBsAg) during chronic infection. xiahepublishing.com

HBcAg-specific B cells can act as highly efficient antigen-presenting cells (APCs), processing and presenting HBcAg to T cells. pnas.orgnih.gov This function is significantly more efficient than that of conventional APCs. pnas.org In chronic HBV infection, HBcAg-specific B cells are typically class-switched memory B cells that secrete anti-HBc antibodies. xiahepublishing.com The presence of anti-HBc is a key diagnostic marker for HBV infection. xiahepublishing.com

While anti-HBc antibodies are not neutralizing, they can form immune complexes with HBcAg, which may contribute to liver inflammation through complement fixation. nih.govuantwerpen.be Furthermore, some research suggests that certain HBcAg-specific B cell clones may induce liver cell lysis through an antibody-complement-mediated mechanism, independent of T-cells. uantwerpen.be

Immune Exhaustion and Dysfunction of HBcAg (18-27)-Specific T Cells in Chronic HBV

A hallmark of chronic HBV infection is the progressive dysfunction and exhaustion of virus-specific T cells, including those targeting the HBcAg (18-27) epitope. frontiersin.orgfrontiersin.org This exhaustion is a state of T-cell hypo-responsiveness characterized by a hierarchical loss of effector functions, such as proliferation and cytokine production. mdpi.commdpi.com Persistent exposure to high levels of viral antigens is a major driver of this process. frontiersin.orgmdpi.com Exhausted T cells are also more susceptible to apoptosis. mdpi.com

Role of Checkpoint Inhibitory Receptors (e.g., PD-1/PD-L1)

A key mechanism underlying T-cell exhaustion is the upregulation of inhibitory receptors, often referred to as immune checkpoints. frontiersin.org The best-characterized of these is the programmed cell death protein 1 (PD-1) and its ligand, PD-L1. plos.org

HBV-specific CD8+ T cells in chronically infected individuals exhibit high levels of PD-1 expression. plos.orgresearchgate.net The interaction of PD-1 on T cells with PD-L1, which can be expressed on infected hepatocytes and other immune cells, delivers an inhibitory signal that dampens T-cell activation and effector functions. frontiersin.orgplos.org Blockade of the PD-1/PD-L1 pathway has been shown to restore the function of these exhausted T cells, leading to increased production of IFN-γ and enhanced viral control in preclinical models. plos.orgfrontiersin.org This demonstrates the critical role of this pathway in maintaining T-cell dysfunction during chronic HBV infection. Other inhibitory receptors like LAG-3 also contribute to this exhausted phenotype. nih.gov

Regulatory T Cells (Tregs) and Their Impact on HBcAg (18-27) Responses

Regulatory T cells (Tregs) are a subset of CD4+ T cells that play a crucial role in maintaining immune tolerance and preventing excessive immune responses. nih.govmdpi.com However, in the context of chronic HBV infection, an increased frequency and enhanced suppressive activity of Tregs contribute to the impaired antiviral immune response. bohrium.comresearchgate.net

Role of Hbcag 18 27 in Hbv Pathogenesis and Immune Control

Contribution to Viral Clearance in Acute HBV Infection

A vigorous and multi-specific CD8+ T cell response is a hallmark of resolving acute HBV infection. karger.com Within this response, CTLs targeting the HBcAg (18-27) epitope are often prominently detected. karger.comtext2fa.ir The presence of a strong CTL response against this epitope is associated with the successful clearance of the virus. karger.com In patients who resolve acute hepatitis B, a higher frequency of circulating CD8+ T cells specific for the core 18-27 epitope is observed compared to those with chronic infection. text2fa.ir This robust immune reaction is thought to be a key factor in eliminating HBV-infected hepatocytes. karger.com

Impact on Viral Persistence and Immunotolerance in Chronic HBV

In stark contrast to acute infection, the CD8+ T cell response in chronic HBV is often weak and narrowly focused, contributing to the virus's persistence. karger.com The response to the HBcAg (18-27) epitope can become undetectable in chronically infected patients, particularly those with high viral loads. karger.com This diminished response is a key feature of the immunotolerance seen in chronic hepatitis B.

Several mechanisms contribute to this state of T cell dysfunction. Continuous exposure to high levels of viral antigens, including HBcAg, can lead to T cell exhaustion, a state characterized by the progressive loss of effector functions. nih.govfrontiersin.org HBcAg can also induce the production of immunosuppressive cytokines like IL-10, which can dampen T cell responses and promote immune tolerance. nih.govfrontiersin.orgfrontiersin.org Furthermore, HBcAg may induce apoptosis (programmed cell death) of certain immune cells and upregulate inhibitory molecules on others, further contributing to a suppressed immune environment. frontiersin.org The failure to mount and sustain a robust CTL response against dominant epitopes like HBcAg (18-27) is therefore a critical factor in the establishment and maintenance of chronic HBV infection. karger.com

Immune Escape Mutations within the HBcAg (18-27) Epitope

The intense immune pressure exerted by CTLs on the HBcAg (18-27) epitope drives the selection of viral mutants that can evade this immune surveillance. nih.govnih.gov These "immune escape" mutations are a significant strategy employed by HBV to persist in the host.

Characterization of Amino Acid Substitutions

The HBcAg (18-27) epitope, with the prototype sequence FLPSDFFPSV, is highly variable. nih.govsemanticscholar.org Studies have identified numerous amino acid substitutions within this region in patients with chronic HBV infection. semanticscholar.org Common variations occur at different positions within the epitope, and the specific substitutions can be influenced by the patient's individual human leukocyte antigen (HLA) class I molecules, which are responsible for presenting the epitope to T cells. nih.govnih.gov For instance, in HLA-A2 positive patients, substitutions at positions 21 and 27 have been noted. semanticscholar.org Interestingly, the prevalence of certain variants can differ geographically. For example, in China, a common variant involves the substitution of the last amino acid, valine (V), with isoleucine (I). nih.gov

Position in EpitopePrototype Amino AcidObserved SubstitutionsReference
Position 4SVarious researchgate.net
Position 7FVarious researchgate.net
Position 21SN, A, V semanticscholar.org
Position 27VA, I semanticscholar.orgnih.gov

Mechanisms of Escape (e.g., impaired MHC binding, altered TCR recognition, disturbed antigen processing)

HBV employs several mechanisms to escape the CTL response through mutations in the HBcAg (18-27) epitope:

Impaired MHC Binding: Some amino acid substitutions can reduce the binding affinity of the epitope to the HLA class I molecule. semanticscholar.orgfrontiersin.org If the epitope cannot be efficiently presented on the surface of an infected cell, it cannot be recognized by CTLs. The substitution of valine to isoleucine at position 27, for example, has been shown through bioinformatic analysis to lower the affinity for HLA-A*0201. nih.gov

Altered TCR Recognition: Other mutations may not affect MHC binding but instead alter the interaction between the peptide-MHC complex and the T cell receptor (TCR) on the CTL. nih.govfrontiersin.org This can lead to a partial or complete loss of recognition by CTLs specific for the original epitope. nih.govsemanticscholar.org Some variant peptides can even act as antagonists, binding to the TCR and inhibiting the response to the wild-type epitope. frontiersin.org

Disturbed Antigen Processing: The processing of viral proteins into epitopes is a complex process. Mutations in the regions flanking the epitope can interfere with its proper cleavage by the proteasome, leading to reduced presentation. nih.govnih.govfrontiersin.org

Clinical Implications of Escape Variants

The emergence of immune escape variants within the HBcAg (18-27) epitope has significant clinical consequences. These variants can contribute to viral persistence by allowing the virus to evade the CTL response. nih.govsemanticscholar.orgbrieflands.com The presence of such variants can complicate the development of T cell-based immunotherapies, as these treatments rely on the recognition of specific viral epitopes. nih.govnih.gov Therefore, understanding the prevalence and characteristics of these escape mutations is crucial for designing effective therapeutic strategies. nih.govnih.gov The selection of these variants is often observed in HBeAg-negative chronic hepatitis B, a later phase of the infection. nih.govnih.gov

Correlation with Disease Progression Markers (e.g., HBeAg seroconversion)

The dynamics of the immune response to HBcAg (18-27) and the presence of viral variants can be correlated with markers of disease progression, such as hepatitis B e-antigen (HBeAg) seroconversion. HBeAg is a marker of active viral replication, and its loss and the development of antibodies against it (seroconversion) generally indicate a transition to a less active state of infection. d-nb.info

Influence of Host Genetics (e.g., HLA Polymorphism) on HBcAg (18-27) Response

The genetic makeup of an individual, particularly variations in the Human Leukocyte Antigen (HLA) system, plays a pivotal role in dictating the nature and effectiveness of the immune response to the Hepatitis B virus (HBV) core antigen (HBcAg) peptide 18-27. fortunejournals.com The HLA system is crucial for presenting viral peptides to T cells, thereby initiating an adaptive immune response. fortunejournals.comresearchgate.net Polymorphisms within HLA genes can significantly influence the outcome of HBV infection, including clearance or progression to a chronic state. fortunejournals.comresearchgate.netnih.gov

The HBcAg (18-27) epitope is recognized as an immunodominant target for CD8+ T cells, which are critical for clearing HBV-infected cells. nih.govfrontiersin.orgwjgnet.com However, the ability to mount a robust CD8+ T cell response against this epitope is heavily dependent on the specific HLA class I alleles an individual carries. nih.govfrontiersin.org

Research Findings on HLA Polymorphisms and HBcAg (18-27) Response

Promiscuous Presentation by Multiple HLA Alleles:

The HBcAg (18-27) epitope exhibits promiscuous binding, meaning it can be presented by several different HLA class I molecules. nih.govasm.org This broad presentation is a key factor in its immunodominance. Research has demonstrated that this epitope can be presented by HLA-A02, HLA-B35, and HLA-B51. nih.govasm.org More specifically, strong CD8+ T cell immune responses have been observed in the context of HLA-A02:01, HLA-B35:01, HLA-B35:03, and HLA-B*51:01. nih.govfrontiersin.org This promiscuity increases the likelihood that a significant portion of the population can mount an immune response to this particular epitope. nih.gov

Influence of HLA Subtypes on T-Cell Response:

Even within the same HLA allele group, subtypes can have a profound impact on the ability to generate a CD8+ T cell response. For instance, within the HLA-B35 group, CD8+ T cell responses to HBcAg (18-27) were detected in individuals with HLA-B35:01 or HLA-B35:03, but not in those with HLA-B35:02 or HLA-B35:08. nih.gov This highlights the fine-tuned specificity of the immune system at the level of individual HLA subtypes. Similarly, the HBcAg (18-27) epitope binds most effectively to HLA-A0201 but poorly to HLA-A*0203. researchgate.net

HLA Alleles Associated with Viral Clearance and Persistence:

Specific HLA alleles have been linked to different outcomes of HBV infection. For example, HLA-A0301 has been associated with HBV clearance. researchgate.net Conversely, alleles such as HLA-B08 and HLA-B44 have been linked to viral persistence in Caucasian populations. researchgate.net Other alleles, including HLA-DRB113:01 and DRB1*13:02, are associated with protective effects against chronic HBV infection. researchgate.net Studies have also implicated polymorphisms in HLA-DP and HLA-DQ genes in the risk of developing chronic infection. nih.govsemanticscholar.org

Viral Escape and HLA-Driven Selection Pressure:

The host's HLA profile exerts significant selection pressure on the virus, leading to the emergence of viral escape mutations within the HBcAg (18-27) epitope. nih.govfrontiersin.org These mutations can impair the binding of the peptide to the HLA molecule or alter the interaction with the T-cell receptor (TCR), allowing the virus to evade the immune response. nih.govfrontiersin.org Interestingly, the specific escape pathways appear to be dependent on the presenting HLA class I molecule. For example, the S4T substitution in the epitope is more frequently observed in patients with HLA-B35:01/03, while the F7Y substitution is more common in those with HLA-A02:01. nih.gov The selection of these epitope variants is more commonly seen in HBeAg-negative chronic HBV infection. nih.govfrontiersin.org

Interactive Data Table: HLA Alleles and their Influence on HBcAg (18-27) Response and HBV Outcome

HLA Allele/SubtypeAssociation with HBcAg (18-27) ResponseClinical Association with HBV InfectionReference
HLA-A02:01 Strong CD8+ T cell response; Presents HBcAg (18-27)Associated with immune pressure on the virus nih.govfrontiersin.org
HLA-A02:03 Poor binding and presentation of HBcAg (18-27) researchgate.net
HLA-A0301 Associated with viral clearance researchgate.net
HLA-B08 Associated with viral persistence (Caucasians) researchgate.net
HLA-B35:01 Strong CD8+ T cell response; Presents HBcAg (18-27)Associated with immune pressure on the virus nih.govfrontiersin.org
HLA-B35:03 Strong CD8+ T cell response; Presents HBcAg (18-27)Associated with immune pressure on the virus nih.gov
HLA-B35:02 No detectable CD8+ T cell response nih.gov
HLA-B35:08 No detectable CD8+ T cell response nih.gov
HLA-B44 Associated with viral persistence (Caucasians) researchgate.net
HLA-B51:01 Strong CD8+ T cell response; Presents HBcAg (18-27)Associated with immune pressure on the virus nih.govfrontiersin.org
HLA-DRB113:01 Protective against chronic infection researchgate.net
HLA-DRB113:02 Protective against chronic infection researchgate.netnih.gov
HLA-DP Polymorphisms (e.g., rs3077, rs9277535) Associated with spontaneous HBV clearance nih.govsemanticscholar.org
HLA-DQ Polymorphisms (e.g., rs2856718, rs7453920) Associated with risk of chronic infection nih.gov

Methodologies for Studying Hbcag 18 27

Peptide Synthesis and Characterization

The synthesis of the HBcAg (18-27) peptide and its analogues is foundational for immunological studies. The most common method employed is Merrifield's solid-phase peptide synthesis. nih.govwjgnet.comwjgnet.com This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling the creation of custom peptide sequences.

Following synthesis, purification and characterization are critical to ensure the final product's identity and purity for use in sensitive immunological assays. Purification is typically achieved using high-performance liquid chromatography (HPLC). The identity and purity of the synthesized peptides are then confirmed by analytical HPLC and mass spectrometry. aai.org For instance, mimetic therapeutic peptides incorporating the HBcAg (18-27) epitope have been synthesized and subsequently purified and verified using these methods before being used in immunological studies. wjgnet.comaai.org

In Vitro Immunological Assays

A variety of in vitro assays are employed to dissect the immunological properties of the HBcAg (18-27) epitope, from its binding to MHC molecules to the functional responses of specific T cells.

MHC-Peptide Binding Assays

The interaction between the HBcAg (18-27) peptide and the Major Histocompatibility Complex (MHC) class I molecule, specifically HLA-A2, is a prerequisite for T-cell recognition. The affinity of this binding is a key determinant of the peptide's immunogenicity.

MHC Stabilization Assays: One common method to quantify this binding is the MHC stabilization assay using T2 cells. researchgate.net These cells are deficient in the transporter associated with antigen processing (TAP), which means they have a low surface expression of unstable, empty MHC class I molecules. When a peptide with high binding affinity, like HBcAg (18-27), is incubated with T2 cells, it stabilizes the HLA-A2 molecules on the cell surface. The increased expression of stable peptide-MHC complexes is then measured by flow cytometry using an antibody specific for HLA-A2. researchgate.netasm.org

Competitive Binding Assays: Another approach is the competitive binding assay. This method measures the ability of the HBcAg (18-27) peptide to compete with a radiolabeled reference peptide for binding to purified, detergent-solubilized HLA-A2.1 molecules. semanticscholar.org The relative binding affinity is determined by the concentration of the HBcAg (18-27) peptide required to inhibit the binding of the reference peptide by 50%.

Table 1: MHC-Peptide Binding Affinity for HBcAg (18-27) and Other Peptides
PeptideBinding Affinity (FI)Reference
HBcAg (18-27)2.47 researchgate.net
HBcAg (141-149)2.41 researchgate.net
HBcAg (60-68) (V60)2.64 researchgate.net
HBcAg (183-191)0.72 researchgate.net
HBcAg (82-90) (Negative Control)0.04 researchgate.net

ELISpot (Enzyme-Linked Immunospot) for Cytokine Detection (IFN-γ, IL-2)

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of HBcAg (18-27), it is primarily used to detect the production of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2) by specific T cells upon stimulation with the peptide. asm.orgnih.govucytech.comasm.org

In this assay, peripheral blood mononuclear cells (PBMCs) or isolated T cells are cultured in wells pre-coated with antibodies against the cytokine of interest (e.g., IFN-γ). asm.orgnih.gov When the cells are stimulated with the HBcAg (18-27) peptide, activated T cells secrete the cytokine, which is captured by the antibodies on the plate. After washing away the cells, a second, enzyme-linked antibody is added, followed by a substrate that produces a colored spot at the site of each cytokine-secreting cell. These spots are then counted, providing a quantitative measure of the antigen-specific T-cell response. asm.org Studies have shown that stimulation with HBcAg (18-27) can induce a significant number of IFN-γ secreting cells in individuals who have cleared an HBV infection. nih.govspandidos-publications.com

Table 2: IFN-γ ELISpot Response to HBcAg (18-27)-Based Peptides in PBMCs
Stimulating PeptideSource of PBMCsIFN-γ Spot Forming Cells (SFCs) / 10⁶ PBMCs (mean ± SD)Reference
Peptide 1Healthy Donors1667.5 ± 231.3 nih.gov
Peptide 2Healthy Donors4133.7 ± 416.6 nih.gov
Peptide 3Healthy Donors9200.5 ± 1638.1 nih.gov
Peptide 1Chronic Hepatitis Patients1420.0 ± 253.5 nih.gov
Peptide 2Chronic Hepatitis Patients3915.7 ± 685.9 nih.gov
Peptide 3Chronic Hepatitis Patients8966.7 ± 1435.3 nih.gov

Flow Cytometry for T-Cell Phenotyping and Intracellular Cytokine Staining

Flow cytometry is a powerful technique that allows for the multi-parameter analysis of individual cells within a heterogeneous population. It is extensively used to study T cells specific for HBcAg (18-27). core.ac.uk This method involves labeling cells with fluorescently tagged antibodies that bind to specific cell surface markers (e.g., CD3, CD8, CD4) or intracellular proteins (e.g., cytokines). asm.orgwjgnet.com

T-Cell Phenotyping: By staining for surface markers, researchers can identify and quantify different T-cell subsets, such as CD8+ cytotoxic T lymphocytes, that are responsive to the HBcAg (18-27) peptide. asm.org

Intracellular Cytokine Staining (ICCS): To measure cytokine production at a single-cell level, T cells are stimulated with the HBcAg (18-27) peptide in the presence of a protein transport inhibitor (like Brefeldin A), which causes cytokines to accumulate within the cell. rupress.org The cells are then fixed, permeabilized, and stained with fluorescent antibodies against cytokines like IFN-γ, IL-2, and TNF-α. wjgnet.com This allows for the simultaneous identification of the T-cell phenotype (e.g., CD8+) and its functional capacity to produce specific cytokines in response to the epitope. wjgnet.comnih.gov

Tetramer Staining for Epitope-Specific T-Cell Detection

Tetramer staining is a highly specific method for directly visualizing and quantifying antigen-specific T cells. nih.govwjgnet.com This technique utilizes a reagent consisting of four identical HLA-A2 molecules, each folded with the HBcAg (18-27) peptide, linked to a fluorescent molecule. nih.gov These tetrameric complexes bind with high avidity to T-cell receptors (TCRs) that are specific for the HBcAg (18-27) epitope presented by HLA-A2.

By combining tetramer staining with antibodies against cell surface markers like CD8, researchers can use flow cytometry to accurately count the frequency of HBcAg (18-27)-specific CD8+ T cells in a blood sample. nih.govresearchgate.net This method has been crucial in demonstrating the expansion of these cells during acute HBV infection and their presence in individuals who have resolved the infection. researchgate.neteur.nl Studies have also used this technique to compare the efficacy of different staining reagents, such as quantum dot-based multimers versus traditional phycoerythrin-based tetramers, for detecting these specific T cells. nih.gov

Table 3: Frequency of HBcAg (18-27)-Specific CD8+ T cells Detected by Tetramer Staining After In Vitro Stimulation
Stimulating PeptideSource of PBMCsFrequency of Tetramer+ CD8+ T cells (%)Reference
Peptide 1Healthy DonorsNot specified, lower than Peptide 3 nih.gov
Peptide 2Healthy DonorsNot specified, lower than Peptide 3 nih.gov
Peptide 3Healthy Donors~1.05% nih.gov
Peptide 3Chronic Hepatitis Patients~0.93% nih.gov
Irrelevant PeptideHealthy Donors/Chronic Hepatitis PatientsBackground levels (0.02-0.14%) nih.gov

Chromium Release Assays for CTL Cytotoxicity

The chromium release assay is the classic method for measuring the cytotoxic activity of CTLs. This assay quantifies the ability of effector cells (CTLs) to lyse target cells presenting a specific epitope.

In this assay, target cells (often T2 cells or autologous B-cells) are first loaded with the HBcAg (18-27) peptide and labeled with radioactive chromium-51 (B80572) (⁵¹Cr). nih.govaai.orgrupress.org These labeled target cells are then co-cultured with effector CTLs that have been generated by in vitro stimulation with the HBcAg (18-27) peptide. If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the culture supernatant. The amount of radioactivity in the supernatant is then measured and is directly proportional to the degree of cell lysis. semanticscholar.org The results are often expressed as a percentage of specific lysis at different effector-to-target (E:T) ratios. nih.gov

Table 4: CTL-Mediated Cytotoxicity Against HBcAg (18-27) Pulsed Target Cells
Effector Cells Induced byEffector to Target (E:T) Ratio% Specific Lysis (mean ± SD) in Chronic Hepatitis B PatientsReference
Peptide 112.5:118.7 ± 3.6 nih.gov
Peptide 125:122.7 ± 4.1 nih.gov
Peptide 150:131.3 ± 6.0 nih.gov
Peptide 1100:135.5 ± 5.7 nih.gov
Peptide 312.5:130.2 ± 6.1 nih.gov
Peptide 325:138.4 ± 7.4 nih.gov
Peptide 350:152.7 ± 10.3 nih.gov
Peptide 3100:158.5 ± 15.9 nih.gov

T-Cell Proliferation Assays

T-cell proliferation assays are fundamental in vitro methods used to measure the expansion of T-lymphocytes in response to a specific antigen, such as the HBcAg (18-27) peptide. These assays are crucial for evaluating the presence and magnitude of an antigen-specific T-cell memory response in patients with hepatitis B virus (HBV) infection. nih.govasm.orgresearchgate.net

The basic principle involves isolating peripheral blood mononuclear cells (PBMCs) from blood samples and stimulating them in culture with the HBcAg (18-27) peptide. nih.govwjgnet.com The proliferation of specific T-cells is then quantified. One common method involves a ³H-thymidine uptake assay, where the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells serves as a measure of proliferation. researchgate.net

In studies of chronic HBV (cHBV) patients, these assays have been used to investigate the effects of regulatory T cells (Treg) and adherent cells (AC) on the proliferation of HBcAg (18-27)-specific CD8+ T cells. nih.gov One study analyzed the frequency of these specific T-cells using an HLA-A2-HBc18-27 tetramer in different mixed leukocyte reactions (MLRs). The results indicated that both Treg and AC might suppress the proliferation of HBc18-27-specific CD8+ T cells in vitro, with AC potentially having a more significant effect. nih.gov

Beyond simple proliferation, the functional capacity of these T-cells is often assessed using complementary assays. The Enzyme-Linked Immunospot (ELISPOT) assay is widely used to quantify the number of cytokine-secreting cells, typically interferon-gamma (IFN-γ), upon stimulation with the HBcAg (18-27) peptide. asm.orgwjgnet.comnih.gov For instance, in vertically HBV-infected children undergoing therapy, responders showed a higher number of IFN-γ secreting cells upon peptide stimulation compared to non-responders. asm.org Similarly, HLA-A2+ human PBMCs stimulated with mimetic therapeutic peptides based on the HBcAg (18-27) epitope showed significant IFN-γ secretion, indicating TH1 polarization. wjgnet.com

Flow cytometry-based techniques, particularly using HLA class I tetramers or pentamers complexed with the HBcAg (18-27) peptide, allow for the direct visualization and quantification of antigen-specific CD8+ T cells. nih.govasm.orgwjgnet.comnih.gov Studies have used this method to show an increase in the frequency of HBcAg (18-27)-specific CD8+ T cells in patients responding to antiviral therapy. asm.org In another study, stimulation of PBMCs from healthy donors and chronic hepatitis patients with therapeutic polypeptides resulted in a significant expansion of tetramer-binding CD8+ T cells, from a baseline of 0.02%-0.14% to as high as 1.05%. wjgnet.com

Synthetic long peptides (SLPs) containing the HBcAg (18-27) epitope have also been shown to effectively boost CD8+ and CD4+ T-cell responses ex vivo. frontiersin.orgeur.nl In one study, SLP-loaded monocyte-derived dendritic cells (moDCs) from cHBV patients were able to significantly increase the number of autologous HBcAg (18-27)-specific CD8+ T cells after a 12-day culture. eur.nl These expanded T cells were functional, producing cytokines like IFN-γ and TNF-α upon restimulation. eur.nlresearchgate.net

Table 1: Summary of T-Cell Assay Findings for HBcAg (18-27)

Assay TypeSample SourceKey FindingsReference
Mixed Leukocyte Reaction (MLR) & Tetramer StainingPBMCs from chronic HBV patientsRegulatory T cells (Treg) and adherent cells (AC) suppress the proliferation of HBc18-27-specific CD8+ T cells in vitro. nih.gov
Proliferation Assay, Pentamer Staining, ELISPOTPBMCs from vertically HBV-infected childrenResponders to therapy showed more vigorous T-cell proliferation and higher numbers of IFN-γ-producing HBcAg (18-27)-specific CD8+ T cells. asm.org
Proliferation Assay, Tetramer Staining, ELISPOTPBMCs from healthy HLA-A2+ donors and chronic hepatitis patientsTherapeutic polypeptides based on HBcAg (18-27) induced proliferation, TH1 polarization, and expansion of specific CD8+ T cells (up to 1.05%). wjgnet.com
Proliferation Assay & Intracellular Cytokine StainingPBMCs from chronic HBV patientsSynthetic long peptides (SLPs) containing HBcAg (18-27) loaded onto dendritic cells significantly increased autologous HBcAg-specific CD8+ and CD4+ T cells ex vivo. eur.nl
³H-thymidine Uptake AssayLymph node cells from immunized BALB/c miceVaccine-immunized mice showed significant T-cell proliferation in response to stimulation with an HBcAg peptide (AYRPPNAPI). researchgate.net

In Vivo Models

To study the immunogenicity of HBcAg (18-27) in a more complex biological system, researchers rely on various animal models that can replicate aspects of the human immune response to HBV.

Standard laboratory mice are not susceptible to HBV infection and their MHC molecules differ from human HLA molecules. To overcome this, transgenic mice have been developed that express specific human HLA alleles, most commonly HLA-A2, which is relevant for the presentation of the HBcAg (18-27) epitope. nih.govnih.govtaconic.com These models are invaluable for in vivo immunogenicity testing of HBV-based vaccines and for studying T-cell responses restricted by human HLA molecules. nih.govtaconic.com

In one study, HLA-A2 transgenic mice were immunized with mimetic therapeutic polypeptides containing the HBcAg (18-27) CTL epitope. nih.gov The results demonstrated that these polypeptides could effectively trigger a vigorous CD8+ HBV-specific CTL-mediated cytotoxic response and promote a TH1-polarized T-cell response in the mice. nih.gov This highlights the utility of these models in evaluating how to improve the immunogenicity of CTL epitopes in vivo. nih.gov

To better model the state of immune tolerance seen in chronic HBV infection, HBV/HLA-A2.1 double-transgenic mice (dTg) have been generated. nih.gov These mice express both HBV antigens, leading to T-cell tolerance, and the human HLA-A2.1 molecule. nih.gov Research showed that despite this tolerance, vaccination with an HLA-A2 restricted HBc (18-27) epitope peptide vaccine could break the tolerance and induce effective, peptide-specific cytotoxic T lymphocyte responses, as confirmed by cytotoxicity assays, ELISPOT, and tetramer staining. nih.gov

Another advanced model involves HLA-A2/DR1 transgenic mice that are deficient in murine MHC class I and II molecules. researchgate.netasm.org When these mice are transduced with an adeno-associated virus carrying the HBV genome (AAV-HBV), they establish a persistent infection that mimics many virological and immunological features of chronic HBV in humans. asm.org In these chronically infected mice, the HBV-specific T-cell response is defective. However, therapeutic vaccination with DNA vectors expressing HBcAg and HBsAg could prime functional T-cell responses against the HBcAg (18-27) peptide, although the response was lower than in uninfected mice. asm.org This model is particularly useful for developing and testing new immune-based therapies designed to overcome T-cell tolerance. asm.org

Table 2: Research Findings in HLA-Transgenic Mouse Models for HBcAg (18-27)

Mouse ModelImmunization/ChallengeKey FindingsReference
HLA-A2 Transgenic MiceImmunization with mimetic therapeutic polypeptides containing HBcAg (18-27).Induced vigorous CD8+ HBV-specific CTL-mediated cytotoxicity and TH1 polarization. nih.gov
HBV/HLA-A2.1 Double Transgenic (dTg) MiceVaccination with HBc(18-27) epitope peptide.Broke T-cell tolerance to HBV antigens and induced effective HLA-A2 restricted peptide-specific CTL responses. nih.gov
HBV Transgenic Mice (1.3.32 strain)Immunization with lipopeptides containing an HTL epitope and an HBV CTL epitope.Demonstrated that immunization with a potent HTL epitope can break tolerance at the level of HBV-specific CTL responses. aai.org
HLA-A2/DR1 Transgenic MiceInfection with AAV-HBV followed by therapeutic DNA vaccination (pCMV-HBc).Mice with persistent HBV infection developed a T-cell response to the HBc (18-27) peptide, though lower than in uninfected controls. asm.org

Humanized mouse models represent a significant advancement, as they are reconstituted with components of a human immune system and, in some cases, human liver cells. mdpi.complos.orginserm.fr These models allow for the study of de novo HBV infection and the subsequent human immune response within a single in vivo system. mdpi.comfrontiersin.org

A key model for studying HBV is the A2/NSG/Fas-hu HSC/Hep mouse, which is an immunodeficient mouse engrafted with both human hematopoietic stem cells (to generate a human immune system) and human hepatocytes. plos.org These mice are susceptible to chronic HBV infection and develop associated liver pathologies like chronic hepatitis and fibrosis. plos.org

Crucially, these models enable the investigation of human T-cell responses to HBV antigens, including HBcAg (18-27). In one study using the A2/NSG/Fas-hu HSC/Hep model, HBV infection induced a robust expansion of human T cells from lymphoid tissues in response to ex vivo stimulation with HBV antigens. plos.org Furthermore, analysis of CD8+ T cells after expansion specifically detected T cells responsive to the immunodominant HBV-core (18-27) epitope. plos.org The frequency of CD8+ T cells specific for the core (18-27) epitope was higher than for an envelope epitope, mirroring observations in human studies. plos.org These findings demonstrate that humanized mice can effectively model the human T-cell response to critical HBV epitopes like HBcAg (18-27) during an ongoing infection. plos.orgfrontiersin.org

Applications and Future Directions in Research

HBcAg (18-27) in Therapeutic Vaccine Design

The primary goal of a therapeutic vaccine for CHB is to break the state of immune tolerance and elicit a robust and effective CTL response capable of clearing infected hepatocytes. The HBcAg (18-27) epitope is a key component in many of these vaccine strategies due to its high conservation across different HBV genotypes and its ability to induce CTL responses in a broad population of patients. aai.org

Peptide-Based Vaccines and Lipopeptides

Simple peptide vaccines, while specific, often suffer from poor immunogenicity. To address this, researchers have explored various modifications. One approach involves linking the HBcAg (18-27) epitope to other immune-stimulating components. For instance, an oligopeptide was constructed by linking HBcAg (18-27) to a tetanus toxoid T helper cell epitope and a PreS2 B cell epitope, which was shown to induce a CTL response in human peripheral blood mononuclear cells (PBMCs) in vitro. psu.edu

Lipopeptides, which involve the covalent attachment of a lipid moiety, such as palmitic acid, to the peptide, have also been investigated to enhance immunogenicity. The lipopeptide "Theradigm-HBV" consists of the HBcAg 18-27 CTL epitope linked to a universal helper T-lymphocyte (HTL) epitope derived from tetanus toxoid (TT830-843) and lipidated at the N-terminus. aai.org This modification is intended to improve the delivery and presentation of the epitope to the immune system.

Vaccine ComponentDescriptionObserved In Vitro/In Vivo Effect
HBcAg (18-27) OligopeptideLinked to tetanus toxoid T helper epitope and PreS2 B cell epitope. psu.eduInduced CTL response in human PBMCs. psu.edu
Theradigm-HBV (Lipopeptide)HBcAg (18-27) linked to a universal HTL epitope from tetanus toxoid and lipidated with palmitic acid. aai.orgDesigned to enhance immunogenicity and CTL responses. aai.org

Synthetic Long Peptides (SLPs) Incorporating HBcAg (18-27)

Synthetic long peptides (SLPs) represent a promising advancement in therapeutic vaccine design. SLPs containing both CD4+ and CD8+ T cell epitopes can be more effectively processed by antigen-presenting cells (APCs), leading to a more comprehensive and potent immune response. frontiersin.orgfrontiersin.org Researchers have designed SLPs that include the immunodominant HBcAg (18-27) epitope. frontiersin.orgfrontiersin.orgnih.gov

A prototype HBc-SLP, a 37-amino acid sequence derived from a conserved region of HBV genotype A, was shown to be effectively cross-presented by dendritic cells (DCs). nih.gov In ex vivo studies using blood cells from CHB patients, this SLP was able to boost both HBcAg 18-27-specific CD8+ T cells and CD4+ T cells. nih.gov These induced T cells were functional, producing key antiviral cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov The ability of SLPs to be cross-presented by DCs is a significant advantage, as it can broaden the T cell response by activating T cells that recognize subdominant epitopes. frontiersin.orgfrontiersin.org

Fusion Proteins and Adjuvant Delivery Systems (e.g., with Tapasin, Heat Shock Proteins)

To further enhance the immunogenicity of HBcAg (18-27), it has been incorporated into fusion proteins with molecules that can amplify the immune response.

Tapasin: Tapasin is a chaperone protein in the endoplasmic reticulum that plays a crucial role in the loading of peptides onto MHC class I molecules. nih.govnih.gov By creating a fusion protein of HBcAg (18-27) with Tapasin, researchers aim to improve the presentation of the epitope to CTLs. nih.govnih.govoup.com Studies have shown that a fusion protein, CTP-HBcAg(18-27)-Tapasin, which includes a cytoplasmic transduction peptide (CTP) for effective intracellular delivery, can enhance the maturation of dendritic cells and significantly increase the generation of specific CTLs in vitro. nih.govoup.com In vivo studies in HLA-A2 transgenic mice demonstrated that this fusion protein enhanced the percentage of CTLs, induced robust CTL activity, and inhibited HBV replication. nih.gov This enhanced immune response was associated with the activation of the JAK/STAT signaling pathway. nih.govoup.com

Heat Shock Proteins (HSPs): HSPs are potent adjuvants that can link the innate and adaptive immune systems. jsjmsw.com The mycobacterial heat shock protein 70 (TBhsp70) has been used as an adjuvant for HBcAg (18-27). jsjmsw.comnih.gov Both a fusion protein of TBhsp70 and HBcAg (18-27) and a non-covalently linked complex of the two were shown to activate dendritic cells from both healthy individuals and CHB patients. jsjmsw.com This activation led to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, ultimately resulting in the generation of an HBV-specific CTL response. jsjmsw.com

Delivery System/AdjuvantMechanism of ActionKey Findings
Tapasin Fusion Protein Enhances peptide loading onto MHC class I molecules. nih.govnih.govIncreased CTL response and inhibited HBV replication in vivo. nih.gov
Heat Shock Protein 70 (TBhsp70) Acts as a potent adjuvant, linking innate and adaptive immunity. jsjmsw.comnih.govActivated dendritic cells and generated HBV-specific CTL responses in vitro. jsjmsw.com

Strategies to Overcome Immune Tolerance to HBcAg (18-27)

A major hurdle in treating chronic HBV is the state of immune tolerance, where the host's immune system fails to mount an effective attack against the virus. Several strategies are being explored to break this tolerance.

One approach is the use of potent adjuvants. For example, the CpG oligodeoxynucleotide (CpG ODN), a Toll-like receptor 9 (TLR9) agonist, has been shown to induce strong cellular immune responses when co-administered with vaccine antigens. tandfonline.com Combining a PreS2/S-C18-27 recombinant protein with a CpG adjuvant was found to more effectively activate Th1-based immune responses, as indicated by increased IL-2 production. iranpath.org

Another strategy involves using more potent helper T-lymphocyte (HTL) epitopes in vaccine constructs. Studies in HBV transgenic mice have shown that lipopeptides incorporating a potent HTL epitope could overcome CTL tolerance. aai.org This suggests that providing strong T-cell help is crucial for activating a robust and effective CTL response against HBV.

Combination with Other HBV Epitopes and Immunomodulators

To create a more comprehensive and powerful therapeutic vaccine, HBcAg (18-27) is often combined with other viral epitopes and immunomodulators. The rationale is that a multi-epitope vaccine can induce a broader immune response, targeting different viral components and engaging multiple arms of the immune system.

For example, a mimetic polypeptide was designed that included the HBcAg (18-27) CTL epitope, a B-cell epitope from the HBV PreS2 region, and a universal T-helper sequence from tetanus toxoid. nih.govwjgnet.com This combination was shown to effectively trigger vigorous CD8+ HBV-specific CTL-mediated cytotoxicity in HLA-A2 transgenic mice. nih.gov Similarly, combining HBsAg and HBcAg in a vaccine formulation has been shown to have a synergistic effect on antibody production and cell-mediated responses. iranpath.org

The inclusion of immunomodulators like IFN-γ or IL-12 is also being considered as a way to reverse the altered T-cell function seen in chronic HBV infection. aai.org Furthermore, combining therapeutic vaccination with antiviral drugs like lamivudine (B182088) represents another attractive clinical strategy. aai.org

Diagnostic Research Applications

Beyond its therapeutic potential, the HBcAg (18-27) peptide is a valuable tool in diagnostic research for monitoring and characterizing the immune response in HBV infection. Because it is a well-defined and immunodominant epitope, it can be used to specifically detect and quantify HBV-specific CTLs. nih.gov

One of the primary methods for this is the use of peptide-MHC (pMHC) tetramers or pentamers. nih.govnih.gov These reagents consist of four or five MHC molecules, each loaded with the HBcAg (18-27) peptide, linked to a fluorescently labeled core. These multimers can bind with high avidity to T-cell receptors (TCRs) on the surface of CTLs that are specific for the HBcAg (18-27) epitope. By using flow cytometry, researchers can then accurately count the number of these specific T cells in a blood sample. nih.govnih.gov

Development of Epitope-Specific T-Cell Assays for Immune Monitoring

The ability to accurately measure and characterize the T-cell response against HBcAg (18-27) is crucial for understanding and monitoring HBV immune control. Several epitope-specific T-cell assays have been developed and are instrumental in both research and clinical settings.

Enzyme-Linked Immunospot (ELISpot) Assay: The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-producing cells at the single-cell level. wjgnet.comnih.gov In the context of HBcAg (18-27), peripheral blood mononuclear cells (PBMCs) from patients are stimulated with the synthetic peptide, and the number of cells secreting cytokines, such as interferon-gamma (IFN-γ), is measured. wjgnet.comasm.orgspringermedizin.de A positive response, indicated by a significant number of IFN-γ secreting cells, suggests the presence of an active HBcAg (18-27)-specific T-cell response. wjgnet.com This assay is valuable for assessing the functionality of T-cells and has been used to demonstrate that T-cell responses to HBcAg are important for viral control. nih.gov

Peptide-Major Histocompatibility Complex (pMHC) Tetramer/Pentamer Staining: This technique allows for the direct visualization and quantification of antigen-specific T-cells. wjgnet.comspandidos-publications.com Fluorescently labeled pMHC class I molecules, folded with the HBcAg (18-27) peptide, are used to stain T-cells. wjgnet.comasm.orgresearchgate.net These multimers bind with high avidity to T-cell receptors (TCRs) that recognize the specific peptide-MHC complex. wjgnet.com Flow cytometry is then used to enumerate the percentage of HBcAg (18-27)-specific CD8+ T-cells within a sample. wjgnet.comasm.org Pentamers, which have five pMHC units, are also utilized and have been shown to be effective in detecting these specific T-cells. springermedizin.de This method provides a direct measure of the frequency of epitope-specific T-cells, which is a key parameter in immune monitoring. wjgnet.comasm.org

Intracellular Cytokine Staining (ICS): Following stimulation with the HBcAg (18-27) peptide, ICS combined with flow cytometry can be used to identify and phenotype the T-cells that are producing specific cytokines. researchgate.net This assay provides information not only on the frequency of responding cells but also on their functional profile (e.g., production of IFN-γ, TNF-α, or IL-2). researchgate.net

These assays are pivotal in monitoring the natural history of HBV infection and evaluating the immunogenicity of therapeutic vaccine candidates. frontiersin.orgscitechnol.com

Biomarker Potential for HBV Immune Control

The presence and characteristics of the T-cell response to HBcAg (18-27) have shown significant promise as a biomarker for assessing the state of immune control in individuals with chronic hepatitis B (CHB).

A robust HBcAg (18-27)-specific CD8+ T-cell response is more frequently observed in patients who are able to control the virus. frontiersin.org Conversely, this response is often weak or undetectable in patients with high viral loads. nih.gov Studies have shown that in HBeAg-negative patients, a detectable CD8+ T-cell response against this epitope is associated with better immune control. nih.gov Furthermore, the magnitude of the IFN-γ response to HBcAg (18-27) has been inversely correlated with the number of mutations within the epitope, suggesting that a strong immune response can drive viral escape. asm.org

The HBcAg (18-27) response can also predict the outcome of antiviral therapies. For instance, in children undergoing combined interferon and lamivudine therapy, responders showed more vigorous and broader T-cell responses to HBV core peptides, including the 18-27 epitope, compared to non-responders. asm.org This suggests that monitoring this specific T-cell response could help in predicting treatment success.

In addition to T-cell responses, other biomarkers related to the core antigen are being investigated. Hepatitis B core-related antigen (HBcrAg), which includes HBcAg, HBeAg, and p22cr protein, is a serum biomarker that correlates with intrahepatic cccDNA levels. frontiersin.orgnih.govwjgnet.com While not a direct measure of the T-cell response, its levels are indicative of viral activity and can complement the information obtained from T-cell assays in monitoring disease progression and treatment response. frontiersin.orgnih.govwjgnet.com Similarly, quantitative anti-HBc antibody levels are being explored as a surrogate marker for the host's immune response against HBV. mdpi.com

BiomarkerAssociation with Immune Control
HBcAg (18-27)-specific CD8+ T-cell response Presence and vigor associated with lower viral load and better immune control, particularly in HBeAg-negative patients. nih.govfrontiersin.orgnih.gov
IFN-γ production in response to HBcAg (18-27) Higher levels in patients with controlled infection and responders to therapy. asm.org
Hepatitis B core-related antigen (HBcrAg) Correlates with intrahepatic cccDNA and viral activity; levels decline with effective antiviral therapy. frontiersin.orgnih.govwjgnet.com
Quantitative anti-HBc antibody Levels may reflect the host's anti-HBV immune status and correlate with liver inflammation. mdpi.com

Computational Approaches and Epitope Prediction for HBcAg (18-27) Variants

Computational biology and bioinformatics play a crucial role in understanding the interaction between the HBcAg (18-27) epitope and the host immune system, particularly in the context of viral variants.

In silico tools are widely used to predict T-cell epitopes by analyzing the binding affinity of peptides to various Human Leukocyte Antigen (HLA) molecules. frontiersin.orgnih.govchemrxiv.org The HBcAg (18-27) epitope is known to be presented by multiple HLA class I molecules, including HLA-A02:01, HLA-B35, and HLA-B*51, making it relevant to a large portion of the global population. nih.gov Computational methods can predict how mutations within this epitope might affect its binding to these HLA molecules, thereby impacting its presentation to T-cells. nih.gov

Viral sequencing of HBV from infected patients has revealed that the HBcAg (18-27) epitope is highly variable and under significant selection pressure from the immune system. nih.gov Computational analysis of these sequences, combined with experimental validation, has shown that certain variants can lead to immune escape through two main mechanisms:

Impaired HLA binding: Some mutations can reduce the affinity of the peptide for the HLA groove, leading to decreased presentation on the surface of infected cells. nih.gov

Altered TCR recognition: Other variants may still bind to HLA molecules but alter the peptide's conformation in a way that it is no longer efficiently recognized by specific T-cell receptors. nih.gov

For example, studies have identified specific amino acid substitutions within the HBcAg (18-27) sequence that are associated with a loss of T-cell recognition. nih.gov Computational modeling can help to visualize these interactions and predict the functional consequences of such mutations. nih.govresearchgate.net This information is critical for the design of therapeutic vaccines, as it highlights the need to consider viral diversity and potential escape mutations. nih.gov

Advancements in Peptide Engineering and Delivery for Enhanced Immunogenicity

A significant area of research is focused on enhancing the immunogenicity of the HBcAg (18-27) peptide to develop more effective therapeutic vaccines. Various peptide engineering and delivery strategies are being explored.

Linkage to T Helper Epitopes: The HBcAg (18-27) is a cytotoxic T-lymphocyte (CTL) epitope. To elicit a robust and sustained CTL response, help from CD4+ T-helper cells is often required. A common strategy is to covalently link the HBcAg (18-27) peptide to a universal T-helper epitope, such as one derived from tetanus toxoid (e.g., TT830-843). scitechnol.comnih.govaai.org This creates a chimeric peptide that can be recognized by both CD4+ and CD8+ T-cells, leading to a more potent and comprehensive immune response. wjgnet.comnih.gov

Lipidation: The attachment of lipid moieties, such as palmitic acid, to the peptide can enhance its immunogenicity. scitechnol.comaai.org These lipopeptides can self-assemble into micellar structures, which can improve their stability and facilitate their uptake by antigen-presenting cells (APCs). aai.org Lipidation can also obviate the need for oil-based adjuvants. aai.org

Adjuvants and Delivery Systems: The co-administration of HBcAg (18-27)-based peptides with adjuvants is a key strategy to boost the immune response. Adjuvants can work through various mechanisms, such as creating a depot effect, activating innate immune cells, and promoting a Th1-biased immune response, which is crucial for viral clearance. scitechnol.comnih.gov

TLR Agonists: Toll-like receptor (TLR) agonists, such as CpG oligodeoxynucleotides (TLR9 agonist) and monophosphoryl lipid A (TLR4 agonist), have been shown to enhance the immunogenicity of HBcAg-containing vaccines. nih.govyale.edunih.gov These adjuvants can stimulate APCs to produce pro-inflammatory cytokines, leading to enhanced T-cell activation. nih.govnih.gov

Particulate Delivery Systems: Formulating the peptide into particulate systems can greatly improve its delivery to APCs and subsequent immunogenicity. Examples include:

Virus-Like Particles (VLPs): The HBcAg itself can self-assemble into VLPs. Presenting the 18-27 epitope within the context of the whole core particle can enhance its immunogenicity due to the particulate nature and the presence of other T-helper epitopes within the core protein. asm.org

Microparticles: Biodegradable microparticles made from polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate the peptide and provide for its sustained release, leading to prolonged antigen presentation. researchgate.net

ISCOMs: Immunostimulating complexes (ISCOMs) are cage-like structures composed of saponin, cholesterol, and phospholipid that can incorporate the peptide and facilitate its delivery to the cytoplasm of APCs, promoting a strong CTL response. researchgate.net

Cytoplasmic Transduction Peptides (CTPs): To ensure that the exogenous HBcAg (18-27) peptide is efficiently processed through the MHC class I pathway, it can be fused to a cytoplasmic transduction peptide. CTPs are short peptides that can facilitate the delivery of fused molecules into the cytoplasm of cells, thereby enhancing the generation of a specific CTL response. spandidos-publications.com

Ongoing Pre-clinical Research and Emerging Concepts for HBcAg (18-27)-Targeted Therapies

The HBcAg (18-27) epitope remains a prime target for the development of novel therapeutic strategies aimed at achieving a functional cure for CHB.

Therapeutic Vaccines: A major focus of preclinical research is the development of therapeutic vaccines designed to break immune tolerance and stimulate a robust T-cell response against HBV-infected cells. Several vaccine candidates incorporating the HBcAg (18-27) epitope are in various stages of development. frontiersin.orgscitechnol.com

Peptide-based vaccines: These vaccines often consist of the HBcAg (18-27) peptide, a T-helper epitope, and an adjuvant. frontiersin.orgscitechnol.comaai.org Preclinical studies in transgenic mice have shown that such vaccines can induce HBV-specific CTLs and contribute to the control of viral replication. scitechnol.comresearchgate.net However, early clinical trials in humans have shown only modest efficacy, highlighting the challenge of overcoming the profound T-cell exhaustion present in chronic infection. nih.govfrontiersin.org

DNA and viral vector-based vaccines: These platforms are being used to deliver the genetic sequence encoding HBcAg, including the 18-27 epitope. frontiersin.orgnih.gov For example, adenovirus-based vaccines encoding multiple HBV antigens have been tested in preclinical models and have shown the ability to induce HBV-specific T-cell responses. nih.gov

Combination Strategies: A key emerging concept is the combination of therapeutic vaccines with other antiviral agents. For instance, combining an HBcAg-targeted vaccine with agents that reduce the levels of hepatitis B surface antigen (HBsAg), such as small interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs), is a promising approach. yale.edu The rationale is that reducing the high antigen load of HBsAg may help to restore the function of exhausted T-cells, making them more responsive to a therapeutic vaccine. yale.edu

Adoptive T-Cell Therapy: Another emerging area is the use of adoptive T-cell therapy, where a patient's own T-cells are genetically engineered to express a TCR that specifically recognizes the HBcAg (18-27) epitope presented on infected hepatocytes. nih.gov These engineered T-cells are then expanded ex vivo and re-infused into the patient. Preclinical studies are exploring the efficacy and safety of this approach. tum.de

The table below summarizes some of the ongoing research and emerging concepts:

Therapeutic StrategyDescriptionKey Research Findings/Concepts
Peptide/Lipopeptide Vaccines Synthetic peptides, often linked to T-helper epitopes and/or lipids, and combined with adjuvants. frontiersin.orgscitechnol.comaai.orgInduce CTL responses in preclinical models, but clinical efficacy has been limited. nih.govfrontiersin.orgresearchgate.net
DNA/Viral Vector Vaccines Use of DNA plasmids or viral vectors (e.g., adenovirus) to deliver the gene for HBcAg. frontiersin.orgnih.govCan induce both humoral and cellular immunity. frontiersin.org Combination with other agents is being explored.
Combination with Antigen Reduction Pairing HBcAg-targeted vaccines with siRNAs or ASOs to lower HBsAg levels. yale.eduAims to reverse T-cell exhaustion and enhance vaccine efficacy. yale.edu
Adoptive T-Cell Therapy Engineering patient T-cells with TCRs specific for HBcAg (18-27). nih.govAims to provide a potent and targeted CTL response against infected cells. nih.govtum.de

Future research will likely focus on optimizing these strategies, particularly through rational vaccine design that accounts for viral diversity, the development of more potent adjuvants and delivery systems, and the exploration of novel combination therapies to overcome the immunological hurdles of chronic HBV infection.

Q & A

Q. Table 1: Detection Methods for HBcAg

MethodSensitivity ThresholdApplication ExampleReference
ELISA0.064 ng/ml (HBsAg)Single-cell embryo analysis
ImmunofluorescenceVisual signal thresholdSubcellular localization

Basic: How does HBcAg expression in hepatocytes correlate with clinical biomarkers and antiviral response?

Answer:
HBcAg expression patterns (nuclear, cytoplasmic, or mixed) and intensity grades (I–IV) are statistically associated with serum HBcAb-IgM and total HBcAb levels (Kruskal-Wallis H9.76H \geq 9.76, P0.021P \leq 0.021) . Nuclear HBcAg correlates with higher HBV DNA replication, while cytoplasmic expression may indicate immune activity. In pediatric cohorts, positive HBcAg staining in liver tissue linked to lower ALT/AST and reduced fibrosis (χ22.086\chi^2 \geq 2.086, P<0.05P < 0.05), suggesting its utility in predicting treatment outcomes .

Note: Use immunohistochemistry with semi-quantitative grading systems to standardize expression analysis .

Advanced: How can contradictory findings in HBcAg detection (e.g., low-abundance samples) be addressed methodologically?

Answer:
Discrepancies in HBcAg detection, such as undetectable levels in single embryos vs. pooled samples , highlight assay sensitivity limits. Solutions include:

  • Sample amplification: Pooling tissues or cells to increase antigen concentration.
  • Enhanced protocols: Combining ELISA with signal amplification (e.g., chemiluminescence).
  • Multi-method validation: Cross-verifying results with immunofluorescence or PCR for HBV DNA .
  • Statistical adjustments: Using non-parametric tests (e.g., Kruskal-Wallis) to account for non-normal data distributions in low-abundance cohorts .

Advanced: What experimental models elucidate HBcAg’s role in immune evasion and carcinogenesis?

Answer:

  • Transgenic mouse models: Ubiquitin-HBcAg-CTP fusion proteins in dendritic cells enhance cytotoxic T-lymphocyte (CTL) responses, demonstrating HBcAg’s potential for vaccine design .
  • Hepatocellular carcinoma (HCC) studies: HBcAg upregulates HSP70 (P=0.009P = 0.009), a chaperone protein linked to carcinogenesis, suggesting a mechanism for HBV-associated HCC .
  • In vitro fertilization models: Sperm-introduced HBcAg replicates semiconservatively in embryonic cells, implicating vertical transmission risks .

Recommendation: Use CRISPR/Cas9-edited HBV genomes in organoids to study HBcAg-host interactions .

Basic: What statistical approaches are critical for analyzing HBcAg expression data in clinical cohorts?

Answer:

  • Non-parametric tests: Kruskal-Wallis HH-test for multi-group comparisons (e.g., HBcAg expression grades) .
  • Logistic regression: Identify predictors of HBcAg positivity (e.g., HBeAg status, P<0.05P < 0.05) .
  • Meta-analysis frameworks: Bayesian models to adjust for heterogeneity in prevalence studies, incorporating covariates like assay reagents and sampling years .

Example: In a pediatric study, serum HBsAg quantification predicted liver tissue HBcAg staining (Z=2.447Z = 2.447, P<0.05P < 0.05) .

Advanced: How does HBcAg influence HBV replication dynamics and antiviral therapy resistance?

Answer:
HBcAg stabilizes HBV covalently closed circular DNA (cccDNA) in hepatocyte nuclei, enabling viral persistence. Nuclear HBcAg expression correlates with higher HBV DNA levels (6.2log10copies/ml6.2 \, \text{log}_{10} \, \text{copies/ml}) and reduced response to nucleos(t)ide analogs (NUCs) (P=0.04P = 0.04) . Advanced RNAscope in situ hybridization can localize cccDNA-HBcAg interactions in biopsy samples .

Clinical implication: Quantify HBcAg expression to stratify patients for NUCs vs. interferon-based therapies .

Basic: What are the key considerations for designing HBcAg prevalence studies in diverse populations?

Answer:

  • Sample size: Exceed calculated thresholds to ensure power, adjusting for regional HBV prevalence (e.g., Bayesian meta-analysis in Chinese blood donors) .
  • Exclusion criteria: Exclude paid donors or studies with unreported assay reagents to reduce bias .
  • Data sources: Combine PubMed, Web of Science, and regional databases (e.g., CNKI) to mitigate publication bias .

Q. Table 2: Study Design Checklist

ParameterRequirementReference
Sample size> Calculated Bayesian threshold
Assay reportingReagent details mandatory
Data sourcesMulti-database (PubMed, CNKI, etc.)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.